molecular formula C11H16N4O2 B1479457 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098123-49-8

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1479457
CAS No.: 2098123-49-8
M. Wt: 236.27 g/mol
InChI Key: KBGWYUSFCPYLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde ( 2098123-49-8) is a high-purity chemical building block primarily utilized in medicinal chemistry and drug discovery research. Its structure incorporates both a 1,2,3-triazole ring and an acetylpiperidine moiety, making it a versatile intermediate for the design and synthesis of biologically active molecules . The reactive aldehyde functional group allows for further synthetic diversification, enabling researchers to create extensive chemical libraries for high-throughput screening against various therapeutic targets . This compound is particularly valuable in the development of potential treatments for neurological disorders, cancer, and infectious diseases, leveraging the known pharmacological significance of its constituent heterocycles . The molecular weight of the compound is 236.27 g/mol, and its empirical formula is C11H16N4O2 . Predicted physical properties include a boiling point of 462.9±41.0 °C and a density of 1.33±0.1 g/cm³ . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(1-acetylpiperidin-4-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9(17)14-4-2-10(3-5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWYUSFCPYLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) The interaction with sEH can lead to the inhibition of this enzyme, thereby affecting the levels of EETs and their associated biological activities

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of EETs and their anti-inflammatory effects . The compound may also bind to other biomolecules, influencing their activity and leading to changes in cellular processes. For instance, it can modulate enzyme activity through competitive or non-competitive inhibition, thereby affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of azide and alkyne precursors through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and ability to yield high-purity products.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various strains of bacteria and fungi. In a study involving related triazole compounds, it was reported that they demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds with similar structures have been documented to induce apoptosis in cancer cell lines. For example, triazole derivatives have been shown to reduce cell viability in leukemia cell lines by inducing morphological changes associated with apoptosis .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Triazoles are known to interfere with cellular processes by modulating enzyme activity or disrupting metabolic pathways.

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL for several triazole derivatives .
Anticancer Evaluation Showed significant cytotoxicity against MOLT-4 leukemia cells with IC50 values comparable to standard chemotherapeutics .
Mechanistic Insights Indicated that apoptosis was mediated through mitochondrial pathways, leading to reduced membrane potential and DNA fragmentation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the acetylpiperidine moiety is essential for enhancing lipophilicity and facilitating cellular uptake, which is crucial for its antimicrobial and anticancer activities.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of the acetylpiperidine moiety enhances its pharmacological properties by improving solubility and bioavailability. The molecular formula is C15H17N5OC_{15}H_{17}N_{5}O, with a molecular weight of 273.33 g/mol.

Antiviral Activity

Research indicates that compounds similar to 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit antiviral properties. Specifically, studies have shown that triazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and other RNA viruses. The mechanism often involves the modulation of viral proteins or host cell pathways that the virus exploits for replication .

Treatment of Demyelinating Diseases

Triazole compounds have been investigated for their potential in treating demyelinating diseases like multiple sclerosis. The compound may act as a modulator of immune responses by influencing inflammatory pathways that contribute to demyelination . Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological conditions.

Pharmacological Mechanisms

The pharmacological mechanisms through which this compound operates include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or inflammatory processes.
  • Modulation of Receptor Activity : By interacting with specific receptors involved in immune responses, the compound can alter inflammatory signaling pathways.

Case Study 1: Antiviral Efficacy

A study published in Science Translational Medicine demonstrated the efficacy of triazole compounds against HCV. The research highlighted that structural modifications, such as those found in this compound, could enhance antiviral activity through increased binding affinity to viral proteins .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole derivatives in models of multiple sclerosis. Results indicated that these compounds could reduce inflammatory markers and promote remyelination processes . This suggests a promising application for this compound in neurodegenerative disease therapies.

Comparison with Similar Compounds

Structural Analogs

Positional Isomers
  • 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2091246-35-2): Differs in the acetylpiperidin substitution (3-position vs. 4-position). Molecular formula: C₁₀H₁₄N₄O₂; molecular weight: 222.24 g/mol. This isomer may exhibit distinct conformational flexibility and binding affinity due to altered spatial arrangement .
  • 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2098075-69-3): Features a methylene bridge between the triazole and 2-acetylpiperidine. Molecular formula: C₁₁H₁₆N₄O₂; molecular weight: 236.27 g/mol. The extended linker may impact solubility and pharmacokinetics .
Aryl-Substituted Triazoles
  • 1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Synthesized via Hantzsch dihydropyridine reactions. The electron-withdrawing nitro group reduces electron density at the triazole, altering reactivity in nucleophilic additions .
  • 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Fluorine substitution enhances lipophilicity and metabolic stability. Yield: 96% via condensation with sodium acetate .
Hybrid Motifs
  • Nitroimidazole-Piperazinyl-Triazole Hybrids : These compounds (e.g., [9a-k] in ) combine triazole, piperazine, and nitroimidazole moieties. Designed for antitumor activity, their complex structures enable multi-target interactions, unlike the simpler acetylpiperidin-triazole scaffold .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound* C₁₁H₁₆N₄O₂ 236.27 Acetylpiperidin-4-ylmethyl linker; aldehyde reactivity Drug discovery, enzyme inhibition
1-(1-Acetylpiperidin-3-yl)-triazole-4-carbaldehyde C₁₀H₁₄N₄O₂ 222.24 3-substituted acetylpiperidin; high purity (≥95%) Cholinesterase inhibition
1-(3-Fluorophenyl)-triazole-4-carbaldehyde C₉H₆FN₃O 191.16 Fluorine-enhanced lipophilicity; high yield (96%) Antimicrobial agents
Nitroimidazole-Piperazinyl-Triazole Hybrids Varies 350–450 Multi-ring systems; nitroimidazole for radiosensitization Antitumor agents

*Assumed structure based on analogs in , and 13.

Crystallographic and Computational Analysis

  • Structural Validation : SHELXL and WinGX () are widely used for refining crystal structures of triazole derivatives. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde () was analyzed via X-ray diffraction to confirm planar geometry and hydrogen bonding patterns .
  • Conformational Studies : The acetylpiperidin group in the target compound may adopt chair or boat conformations, influencing molecular packing and solubility.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be divided into three main stages:

The key challenge is the regioselective attachment of the piperidinylmethyl substituent to the triazole ring and the subsequent formylation to yield the aldehyde.

Preparation of the 1-acetylpiperidin-4-yl Methyl Intermediate

The piperidine ring is commonly synthesized via hydrogenation of pyridine or cyclization of appropriate precursors. The acetyl group on the nitrogen is introduced by acetylation of 4-piperidinemethanol or 4-piperidinylmethanamine derivatives using acetic anhydride or acetyl chloride under controlled conditions.

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation Hydrogenation of pyridine or cyclization Piperidine ring scaffold
2 N-Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine), room temperature 1-acetylpiperidine derivative

This intermediate is then converted to a suitable halide or azide derivative to facilitate coupling with the triazole ring.

Synthesis of the 1H-1,2,3-Triazole Ring and Attachment of the Piperidinylmethyl Group

The 1,2,3-triazole ring is typically constructed via azide-alkyne cycloaddition ("click chemistry"), which is a highly regioselective and efficient method. The alkyl azide or alkyl alkyne bearing the piperidinylmethyl substituent is reacted with the complementary alkyne or azide to form the triazole ring.

  • Azide-Alkyne Cycloaddition : Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition is the standard approach, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
  • The piperidinylmethyl group is introduced via an azide or alkyne functionalized at the piperidine nitrogen or carbon.
Step Reaction Type Reagents/Conditions Outcome
3 Azide-alkyne cycloaddition Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), room temperature to reflux Formation of 1,4-disubstituted 1,2,3-triazole with piperidinylmethyl substituent

This step ensures the correct positioning of the piperidinylmethyl group at the 1-position of the triazole ring.

Introduction of the Aldehyde Group at the 4-Position of the Triazole Ring

The aldehyde functionality at the 4-position of the triazole ring is introduced via formylation reactions. The Vilsmeier-Haack reaction is a commonly employed method for formylation of aromatic and heteroaromatic rings, including triazoles.

  • Vilsmeier-Haack Formylation : Treatment of the triazole intermediate with POCl3 and DMF generates an electrophilic iminium species that reacts at the 4-position to introduce the formyl group.
Step Reaction Type Reagents/Conditions Outcome
4 Formylation (Vilsmeier-Haack) POCl3, DMF, 0–50 °C 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Alternative mild oxidation methods may also be used if starting from hydroxymethyl derivatives.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Notes
1 Synthesis of 1-acetylpiperidin-4-yl intermediate Hydrogenation, acetylation (acetic anhydride) High purity acetylation critical
2 Functionalization for coupling (azide or alkyne formation) Halogenation or azidation Prepares for click chemistry
3 Cu(I)-catalyzed azide-alkyne cycloaddition CuSO4/sodium ascorbate, t-BuOH/H2O Regioselective triazole ring formation
4 Formylation at 4-position of triazole POCl3/DMF (Vilsmeier-Haack) Aldehyde group introduction

Research Findings and Notes on Optimization

  • Regioselectivity : The Cu(I)-catalyzed cycloaddition provides excellent regioselectivity for 1,4-substitution, avoiding isomeric mixtures.
  • Yield Optimization : Use of mild reaction temperatures and controlled reagent addition improves yield and purity.
  • Avoidance of Side Reactions : Protection of sensitive groups during formylation is recommended to prevent overreaction or decomposition.
  • Purification : Chromatographic techniques such as silica gel column chromatography and recrystallization are effective for isolating pure product.

Related Literature and Analogous Methods

  • Patents and literature describe similar preparation of triazole carbaldehydes via azide-alkyne cycloaddition followed by formylation, confirming the feasibility of this approach.
  • The acetylpiperidine moiety is often introduced via acetylation of piperidine derivatives prior to coupling with triazole precursors.
  • Alternative synthetic routes involving lithiation and carboxylation of triazole derivatives are reported but are more complex and less direct.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.